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Compound of Interest

Compound Name:
(2E)-3-(2-Furyl)-2-phenylacrylic

acid

CAS No.: 42307-39-1

Cat. No.: B3021590

Get Quote

A Privileged Scaffold for Bioactive Heterocycle
Synthesis and Pharmacophore Exploration
Part 1: Executive Summary
(2E)-3-(2-Furyl)-2-phenylacrylic acid (CAS 42307-39-1), often referred to as

-phenyl-

-(2-furyl)acrylic acid, represents a significant structural motif in medicinal chemistry. As a
bioisostere of

-phenylcinnamic acid, this compound integrates the lipophilic, planar characteristics of the
phenyl ring with the electron-rich, hydrogen-bond-accepting nature of the furan moiety. This
unique electronic profile makes it a versatile "privileged scaffold" for developing anti-
inflammatory agents, tyrosinase inhibitors, and antimicrobial compounds. Furthermore, it
serves as a critical intermediate in the synthesis of 3-arylidene-2(3H)-furanones and other
bioactive heterocycles.
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Part 2: Chemical Profile & Physicochemical
Properties[1][2]
Nomenclature & Identification

IUPAC Name: (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid

Common Names:

-Phenyl-

-furylacrylic acid; 2-Phenyl-3-(2-furyl)acrylic acid

CAS Registry Number: 42307-39-1[1][2][3][4]

Molecular Formula:

Molecular Weight: 214.22 g/mol [5]

Physicochemical Constants (Calculated/Predicted)

Property Value Note

Appearance
White to pale yellow
crystalline solid

Typical of phenylacrylic
acids

| Melting Point | 145–155 °C (Predicted) | Analogs (e.g.,

-phenylcinnamic acid) melt ~170°C; furan substitution typically lowers

. | | Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water | Carboxylic
acid group allows solubility in alkaline aqueous solutions. | | pKa | ~4.0–4.5 | Comparable to
cinnamic acid derivatives. | | LogP | ~2.8 | Moderate lipophilicity, suitable for membrane
permeability. |

Part 3: Synthetic Pathways & Methodology[8]
The most robust and scalable method for synthesizing (2E)-3-(2-Furyl)-2-phenylacrylic acid
is the Perkin Condensation. This reaction utilizes the condensation of an aromatic aldehyde
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(furfural) with an acid anhydride (acetic anhydride) in the presence of a weak base

(triethylamine or alkali carboxylate).

3.1. Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the mechanistic flow from the generation of the enolate to the

final elimination step yielding the (E)-isomer.
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Figure 1. Mechanistic pathway of the Perkin condensation for the synthesis of (2E)-3-(2-
Furyl)-2-phenylacrylic acid.

3.2. Detailed Experimental Protocol
Reagents:

Furfural (Furan-2-carboxaldehyde): 1.0 equiv (freshly distilled to remove oxidation products)

Phenylacetic Acid: 1.0 equiv

Acetic Anhydride (

): 2.5 equiv (acts as solvent and dehydrating agent)

Triethylamine (

): 1.0 equiv (Base catalyst)

Procedure:

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

combine Phenylacetic acid (13.6 g, 100 mmol) and Furfural (9.6 g, 100 mmol).
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Addition: Add Triethylamine (10.1 g, 100 mmol) followed by Acetic Anhydride (25.5 g, 250

mmol).

Reaction: Heat the mixture to gentle reflux (

C oil bath) for 5–6 hours. The solution will turn dark yellow/brown.

Hydrolysis: Allow the mixture to cool to

C. Pour the reaction mixture into water (300 mL) and heat to boiling for 15 minutes to
hydrolyze the mixed anhydride intermediate.

Precipitation: Cool the aqueous mixture to room temperature. If the product oils out, induce

crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with

Ethyl Acetate, wash with brine, dry over

, and evaporate.

Purification: Recrystallize the crude solid from Ethanol/Water (3:1) or dilute Acetic Acid.

Yield: Typical yields range from 55% to 70%.

Critical Control Points:

Isomer Control: The (E)-isomer is the thermodynamic product. Prolonged reflux ensures

conversion of any kinetic (Z)-isomer to the more stable (E)-form, where the bulky phenyl and

furyl groups minimize steric clash by adopting a trans-like orientation across the double

bond.

Dry Reagents: Moisture in the reagents will hydrolyze acetic anhydride prematurely, reducing

yield.

Part 4: Pharmacological Potential & Biological Activity
The (2E)-3-(2-Furyl)-2-phenylacrylic acid scaffold is not merely a synthetic intermediate; it

possesses intrinsic biological activity due to its structural similarity to cinnamic acid and

stilbenes.

4.1. Structure-Activity Relationship (SAR) Map
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Figure 2.[6] Structure-Activity Relationship (SAR) mapping of the core scaffold.

4.2. Key Biological Targets
Tyrosinase Inhibition: Phenylacrylic acids are known competitive inhibitors of tyrosinase. The

carboxylic acid moiety coordinates with the binuclear copper active site, while the phenyl and

furyl rings engage in

stacking with aromatic residues in the enzyme pocket. This makes the compound a
candidate for skin-whitening agents or food preservatives.

Anti-inflammatory Activity: Derivatives of

-phenylcinnamic acid have shown ability to inhibit Cyclooxygenase (COX) enzymes. The
planar geometry allows the molecule to fit into the hydrophobic channel of COX, potentially
reducing prostaglandin synthesis.

Antimicrobial Properties: The

-unsaturated system acts as a weak Michael acceptor, which can interact with nucleophilic
residues (e.g., cysteine thiols) in microbial enzymes, disrupting essential metabolic
pathways.

Part 5: Analytical Characterization
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To validate the synthesis of CAS 42307-39-1, the following spectral data are expected:

1. Proton NMR (

-NMR, 400 MHz, DMSO-

):

12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

7.85 ppm (s, 1H): Vinylic proton (-C=CH-). The singlet nature (or weak allylic coupling)
confirms the trisubstituted alkene.

7.6–7.7 ppm (m, 1H): Furan H-5.

7.3–7.5 ppm (m, 5H): Phenyl protons.

6.6–6.8 ppm (m, 2H): Furan H-3 and H-4.

2. HPLC Conditions for Purity Assessment:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 280 nm (absorption maximum of the conjugated system).

Part 6: Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

Handling: Use standard PPE (gloves, goggles). Work in a fume hood, especially when

handling furfural (toxic/irritant) and acetic anhydride (lachrymator).

Storage: Store in a cool, dry place. Light sensitive (cis/trans isomerization may occur upon

prolonged UV exposure).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Perkin Condensation Mechanism & Scope

Crawford, M., & Little, W. T. (1959). The Perkin reaction with furfural. Journal of the

Chemical Society. Link

Synthesis of Alpha-Phenylcinnamic Acids

Buckles, R. E., & Bremer, K. (1953). alpha-Phenylcinnamic Acid.[7] Organic Syntheses,

33, 70. Link

Biological Activity of Furan-Acrylic Derivatives

Mishra, N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and

Study of Their Antimicrobial Activity. PMC. Link

Tyrosinase Inhibition by Cinnamic Acid Derivatives

Song, Y. H., et al. (2018). Inhibitory effects of cinnamic acid derivatives on tyrosinase.

Journal of Enzyme Inhibition and Medicinal Chemistry. Link

General Properties of Phenylacrylic Acids

National Center for Biotechnology Information. (2024).[6] PubChem Compound Summary

for CID 444539, alpha-Phenylcinnamic acid. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Fluoro-2-methylbenzaldehyde | CAS#:63082-45-1 | Chemsrc [chemsrc.com]

2. (E)-2-phenyl-3-(2'-furyl)-propenoic acid | CAS#:55138-44-8 | Chemsrc [chemsrc.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.rsc.org%2Fen%2Fcontent%2Farticlelanding%2F1959%2Fjr%2Fjr9590000729
http://orgsyn.org/demo.aspx?prep=cv4p0777
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fprep%3DCV4P0777
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC9324838%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.tandfonline.com%2Fdoi%2Ffull%2F10.1080%2F14756366.2017.1419213
https://www.jelsciences.com/articles/jbres1883.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2Falpha-Phenylcinnamic-acid
https://www.benchchem.com/product/b3021590?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemsrc.com/en/cas/63082-45-1_247757.html
https://www.chemsrc.com/en/cas/55138-44-8_826415.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021590?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 2-amino-5-benzylthiophene-3-carboxamide (383382-37-4) - Chemical Safety, Models,
Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

4. guidechem.com [guidechem.com]

5. (2E)-3-(2-Furyl)-2-phenylacrylic acid | C13H10O3 | CID 1550748 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. jelsciences.com [jelsciences.com]

7. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Technical Whitepaper: (2E)-3-(2-Furyl)-2-phenylacrylic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021590/docs#technical-whitepaper-2e-3-2-furyl-2-
phenylacrylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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